![molecular formula C8H7ClN2 B2755926 3-Chloro-5-methylimidazo[1,2-a]pyridine CAS No. 334711-68-1](/img/structure/B2755926.png)

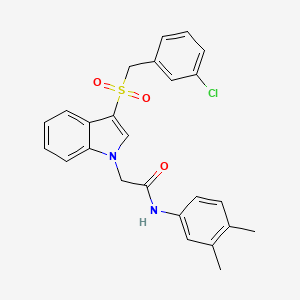

3-Chloro-5-methylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-methylimidazo[1,2-a]pyridine (3CMIP) is an important heterocyclic compound that is used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure. 3CMIP has a wide range of applications in the fields of chemistry, biochemistry, and biology.

Scientific Research Applications

- Anti-Cancer Agents : Researchers have explored derivatives of 3-Chloro-5-methylimidazo[1,2-a]pyridine as potential anti-cancer drugs. These compounds exhibit promising cytotoxic activity against cancer cells, making them valuable candidates for further investigation .

- Anti-Tuberculosis Activity : Some 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated in vitro anti-TB activity against replicating, non-replicating, and drug-resistant strains of Mycobacterium tuberculosis .

- Luminescent Materials : Imidazo[1,2-a]pyridine derivatives, including 3-Chloro-5-methylimidazo[1,2-a]pyridine, have been investigated for their luminescent properties. These compounds can serve as emitters in optoelectronic devices and confocal microscopy imaging .

- Radical Reactions : Recent advances focus on using transition metal catalysis, metal-free oxidation, and photocatalysis strategies to directly functionalize imidazo[1,2-a]pyridines. These reactions enable the synthesis of diverse compounds with potential applications in various fields .

- Neurological Research : Some imidazo[1,2-a]pyridine derivatives exhibit interactions with neurotransmitter receptors, making them relevant for neurological studies .

- Chemical Sensors : Researchers have explored the use of imidazo[1,2-a]pyridine-based materials as chemical sensors due to their sensitivity to specific analytes .

- Fluorescence Studies : Scientists have investigated the photophysical properties of imidazo[1,2-a]pyridine derivatives, including their fluorescence behavior. These studies contribute to our understanding of their electronic structure and excited-state dynamics .

Medicinal Chemistry and Drug Development

Material Science and Optoelectronics

Transition Metal Catalysis and Functionalization

Biological Studies

Sensors and Detection

Photophysics and Spectroscopy

Mechanism of Action

Target of Action

3-Chloro-5-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

Other imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds interact with their targets, leading to a reduction in bacterial growth .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues have a significant impact on the growth of tuberculosis bacteria .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Studies on imidazo[1,2-a]pyridine analogues have shown a significant reduction in bacterial load when used as a treatment .

properties

IUPAC Name |

3-chloro-5-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXUDLSLVUMIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(N12)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methylimidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755851.png)

![8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2755852.png)

![3-hydroxy-3-phenyl-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2755855.png)

![7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2755857.png)

![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)

![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)